N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N4-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents, such as different alkyl or aryl groups.
Uniqueness
N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyrazole derivatives, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-1,3-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2S/c1-11-16(10-25(4)22-11)29(27,28)24-17-12(2)23-26(13(17)3)9-14-6-5-7-15(8-14)18(19,20)21/h5-8,10,24H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWZHDIMHUUKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)C)NS(=O)(=O)C3=CN(N=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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